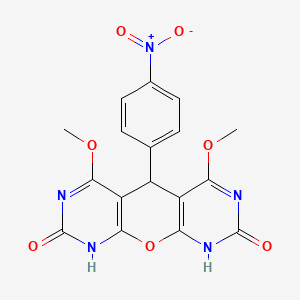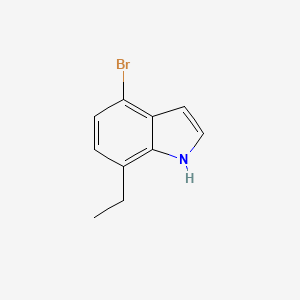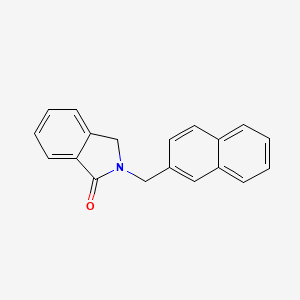
2-((naphthalen-2-yl)methyl)isoindolin-1-one
描述
2-((Naphthalen-2-yl)methyl)isoindolin-1-one is an organic compound characterized by the presence of a naphthalene ring attached to an isoindolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-2-yl)methyl)isoindolin-1-one typically involves the condensation of naphthalen-2-ylmethylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The mixture is heated to facilitate the formation of the isoindolinone ring structure. The reaction is typically monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions
2-((Naphthalen-2-yl)methyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Reduced isoindolinone derivatives.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
2-((Naphthalen-2-yl)methyl)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-((naphthalen-2-yl)methyl)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-amine share structural similarities.
Isoindolinone derivatives: Compounds like isoindolin-1-one and its substituted derivatives.
Uniqueness
2-((Naphthalen-2-yl)methyl)isoindolin-1-one is unique due to the combination of the naphthalene and isoindolinone structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62041-81-0 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-(naphthalen-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H15NO/c21-19-18-8-4-3-7-17(18)13-20(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11H,12-13H2 |
InChI 键 |
CWKMGBCECFZTJK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)N1CC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Bromo-4-[(3-chlorophenyl)sulfonyl]-2-fluorobenzene](/img/structure/B8370589.png)
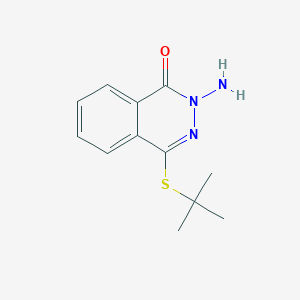
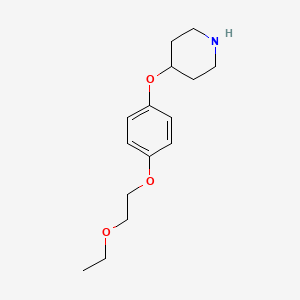
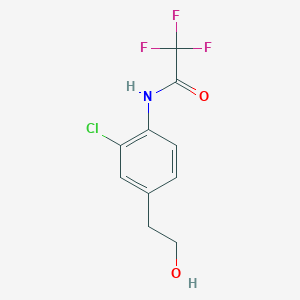
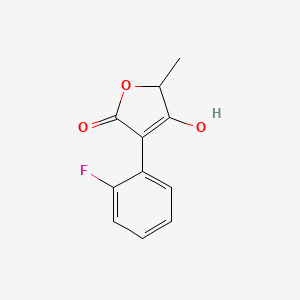
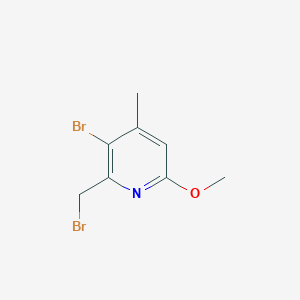
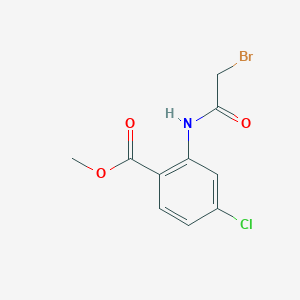
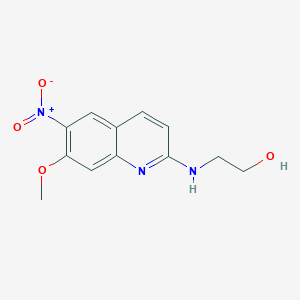
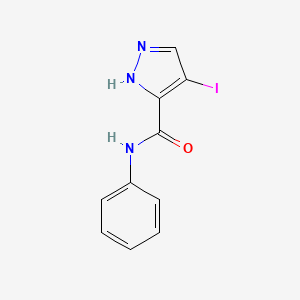
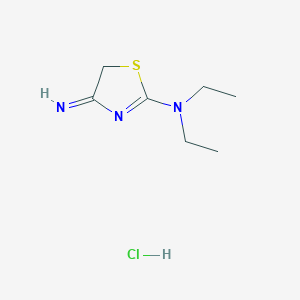
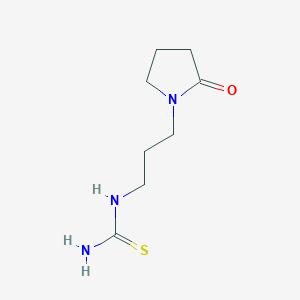
![5-Methyl4,5-dihydrothieno[3,2-c]isoquinoline](/img/structure/B8370663.png)
